A Comprehensive Technical Guide to 3-(Piperidin-2-yl)propanal: Synthesis, Properties, and Applications in Drug Discovery
A Comprehensive Technical Guide to 3-(Piperidin-2-yl)propanal: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides an in-depth exploration of 3-(piperidin-2-yl)propanal, a pivotal heterocyclic building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its chemical identity, synthesis, and applications.
Executive Summary
The piperidine moiety is a ubiquitous scaffold in a vast number of pharmaceuticals and natural products.[1][2][3][4] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional orientation make it a privileged structure in drug design. This guide focuses on a specific derivative, 3-(piperidin-2-yl)propanal, detailing its chemical identity, synthesis strategies, and its role as a versatile intermediate in the development of novel therapeutics.
Chemical Identity and Physicochemical Properties
The nomenclature of piperidine derivatives is critical, as the substitution pattern on the ring significantly influences the molecule's properties and biological activity. "2-Piperidinepropanal" is most accurately interpreted as 3-(Piperidin-2-yl)propanal .
While a specific CAS number for 3-(piperidin-2-yl)propanal is not readily found in major chemical databases, this is not uncommon for reactive intermediates that are often synthesized and used in subsequent steps without isolation. Its corresponding alcohol, 3-(Piperidin-2-yl)propan-1-ol , is well-documented with the CAS number 24448-89-3 .[5] The hydrochloride salt of the alcohol is also available under CAS number 90226-88-3 .[6]
Table 1: Physicochemical Properties of 3-(Piperidin-2-yl)propan-1-ol (CAS: 24448-89-3)
| Property | Value | Source |
| Molecular Formula | C8H17NO | [5] |
| Molecular Weight | 143.23 g/mol | [5] |
| Boiling Point | 93-95 °C at 0.6 Torr | [5] |
| Density | 0.929±0.06 g/cm3 | [5] |
The properties of the propanal can be inferred from its alcohol precursor. As an aldehyde, it is expected to be a reactive compound, susceptible to oxidation and nucleophilic attack.
Synonyms for related compounds:
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3-(Piperidin-2-yl)propan-1-ol: 2-Piperidinepropanol
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3-(Piperidin-1-yl)propan-1-ol: 1-Piperidinepropanol, 3-(1-Piperidinyl)-1-propanol, 1-(3-Hydroxypropyl)piperidine
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3-(Piperidin-3-yl)propan-1-ol: 3-(3-piperidinyl)-1-propanol, 3-(3-piperidyl)propan-1-ol[7]
The distinction between these isomers is crucial for understanding their synthetic utility and biological activity.
Synthesis of 3-(Piperidin-2-yl)propanal
The primary route to 3-(piperidin-2-yl)propanal involves the oxidation of its corresponding alcohol, 3-(piperidin-2-yl)propan-1-ol. A general synthetic workflow is outlined below.
Synthesis of the Precursor: 3-(Piperidin-2-yl)propan-1-ol
A common strategy for the synthesis of 2-substituted piperidines involves the reduction of the corresponding pyridine derivative.
Diagram 1: Synthesis of 3-(Piperidin-2-yl)propan-1-ol
Caption: Synthetic route to 3-(Piperidin-2-yl)propan-1-ol.
Experimental Protocol: Synthesis of 3-(Piperidin-2-yl)propan-1-ol
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Reduction of the Aldehyde: 3-(Pyridin-2-yl)propanal (1 equivalent) is dissolved in a suitable solvent such as methanol or ethanol. Sodium borohydride (NaBH4) (1.5 equivalents) is added portion-wise at 0 °C. The reaction is stirred until completion, monitored by thin-layer chromatography (TLC). The solvent is removed under reduced pressure, and the residue is worked up with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield 3-(pyridin-2-yl)propan-1-ol.
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Hydrogenation of the Pyridine Ring: 3-(Pyridin-2-yl)propan-1-ol (1 equivalent) is dissolved in a solvent such as acetic acid or ethanol. A catalytic amount of platinum(IV) oxide (PtO2) is added. The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) until the uptake of hydrogen ceases. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 3-(piperidin-2-yl)propan-1-ol.
Oxidation to 3-(Piperidin-2-yl)propanal
The conversion of the primary alcohol to the aldehyde requires mild oxidation conditions to prevent over-oxidation to the carboxylic acid.
Diagram 2: Oxidation of 3-(Piperidin-2-yl)propan-1-ol
Caption: Synthesis of 3-(Piperidin-2-yl)propanal via oxidation.
Experimental Protocol: Swern Oxidation
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Oxalyl Chloride Activation: A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere. A solution of dimethyl sulfoxide (DMSO) (2.4 equivalents) in DCM is added dropwise, and the mixture is stirred for 15 minutes.
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Alcohol Addition: A solution of 3-(piperidin-2-yl)propan-1-ol (1 equivalent) in DCM is added dropwise, and the reaction is stirred for 30 minutes at -78 °C.
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Quenching: Triethylamine (5 equivalents) is added, and the reaction mixture is allowed to warm to room temperature.
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Work-up: Water is added, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 3-(piperidin-2-yl)propanal, which can be purified by column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The 3-(piperidin-2-yl)propanal scaffold is a valuable building block for the synthesis of more complex molecules with therapeutic potential. The aldehyde functionality serves as a handle for various chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, allowing for the introduction of diverse functional groups.
The piperidine ring itself is a key pharmacophore in many approved drugs, and its derivatives have shown a wide range of biological activities, including but not limited to:
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CNS Disorders: The piperidine nucleus is a common feature in antipsychotic and antidepressant medications.
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Analgesics: Many opioid analgesics contain a piperidine core.
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Anticancer Agents: Piperidine derivatives have been investigated for their potential as anticancer drugs.[4]
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Antimicrobial Agents: Certain piperidine-containing compounds exhibit antimicrobial properties.[4]
The 3-(piperidin-3-yl)propanamide core, a closely related structure, has been identified as a promising scaffold for inhibitors of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic disorders.[2] This highlights the potential of substituted piperidine propanal and its derivatives in various therapeutic areas.
Diagram 3: Utility of 3-(Piperidin-2-yl)propanal in Synthesis
Caption: Synthetic transformations of 3-(Piperidin-2-yl)propanal.
Conclusion
3-(Piperidin-2-yl)propanal, while not extensively cataloged as a standalone commercial product, represents a crucial synthetic intermediate for accessing a wide array of more complex piperidine derivatives. Its synthesis from the corresponding alcohol, which is in turn accessible from its pyridine precursor, follows well-established synthetic methodologies. The reactivity of the aldehyde group, coupled with the pharmacological significance of the piperidine scaffold, makes this compound a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.
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3-(Propan-2-yl)piperidine | C8H17N | CID 541786. PubChem. [Link]
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